2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Overview
Description
2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzed by cytochrome P450 enzymes . These interactions often involve the formation of stable complexes, which can influence the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain hydrolase enzymes by forming a stable complex with the enzyme’s active site . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential long-term effects on cellular function. In both in vitro and in vivo studies, the compound has been observed to maintain its activity for several hours, but prolonged exposure can result in reduced effectiveness.
Dosage Effects in Animal Models
The effects of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . For instance, in rodent models, doses above a certain threshold can result in significant changes in motor activity and other physiological responses. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound can undergo oxidative reactions, leading to the formation of metabolites that can further participate in biochemical pathways.
Transport and Distribution
Within cells and tissues, 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[Benzyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(16)17-19/h2-10,19H,11H2,1H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSFBJDTVIKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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